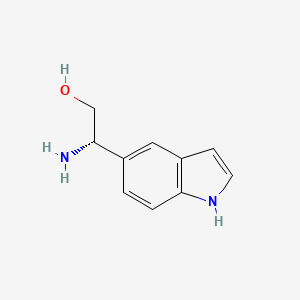

(s)-2-Amino-2-(1h-indol-5-yl)ethan-1-ol

Beschreibung

(S)-2-Amino-2-(1H-indol-5-yl)ethan-1-ol is a chiral β-amino alcohol characterized by an indole substituent at the 5-position of the aromatic ring and an (S)-configured stereocenter. Indole derivatives are widely studied in medicinal chemistry due to their roles in protein binding and enzyme inhibition .

The compound is synthesized via Suzuki–Miyaura cross-coupling reactions, followed by HATU-mediated coupling and Boc-deprotection, as described in the synthesis of related amino alcohols (e.g., compound A in ). This method ensures precise stereochemical control and functional group compatibility .

Eigenschaften

Molekularformel |

C10H12N2O |

|---|---|

Molekulargewicht |

176.21 g/mol |

IUPAC-Name |

(2S)-2-amino-2-(1H-indol-5-yl)ethanol |

InChI |

InChI=1S/C10H12N2O/c11-9(6-13)7-1-2-10-8(5-7)3-4-12-10/h1-5,9,12-13H,6,11H2/t9-/m1/s1 |

InChI-Schlüssel |

IRLSEUJSNDBDAR-SECBINFHSA-N |

Isomerische SMILES |

C1=CC2=C(C=CN2)C=C1[C@@H](CO)N |

Kanonische SMILES |

C1=CC2=C(C=CN2)C=C1C(CO)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Asymmetric Synthesis via Chiral Amino Alcohol Formation

One of the most straightforward approaches is the asymmetric synthesis of the amino alcohol by nucleophilic addition to an indole-5-carboxaldehyde derivative.

- Starting Material: 1H-indol-5-carboxaldehyde

- Key Reaction: Asymmetric addition of an amino nucleophile or an amino acid derivative to the aldehyde carbonyl to form the amino alcohol.

- Catalysts: Chiral catalysts such as chiral amines or metal complexes can be employed to induce stereoselectivity.

- Typical Conditions: Mild temperatures, often in polar aprotic solvents, with reaction times ranging from 2 to 24 hours depending on catalyst efficiency.

This method ensures the (S)-configuration by using chiral auxiliaries or catalysts. However, yields and enantiomeric excess vary depending on catalyst and conditions.

Synthesis via Amino Acid Derivatives

Another approach involves the use of chiral amino acid derivatives such as (S)-tryptophan or its analogues:

- Step 1: Protection of the amino and carboxyl groups of (S)-tryptophan.

- Step 2: Reduction of the carboxyl group to the corresponding primary alcohol, yielding (S)-2-amino-2-(1H-indol-5-yl)ethan-1-ol after deprotection.

- Reagents: Common reducing agents include borane complexes (e.g., borane-THF) or lithium aluminum hydride (LiAlH4).

- Notes: This method leverages the natural chirality of tryptophan, ensuring stereochemical integrity.

Resolution of Racemic Mixtures

If racemic (±)-2-amino-2-(1H-indol-5-yl)ethan-1-ol is synthesized via non-stereoselective methods, resolution techniques can be applied:

- Chiral Chromatography: Separation of enantiomers using chiral stationary phases.

- Diastereomeric Salt Formation: Reaction with chiral acids or bases to form diastereomeric salts that can be separated by crystallization.

- Enzymatic Resolution: Use of enzymes that selectively react with one enantiomer.

While effective, these methods add steps and reduce overall yield.

Functional Group Transformations from Indole Derivatives

Literature reports the synthesis of indole derivatives functionalized at the 5-position, which can be converted to the target amino alcohol:

Example: Reaction of 1H-indol-5-amine with 2-chloroacetyl chloride to give 2-chloro-N-(1H-indol-5-yl)acetamide, followed by nucleophilic substitution with amino alcohols or reduction steps to introduce the amino alcohol moiety.

Reaction Conditions: Use of sodium acetate, acetic acid in aqueous media for initial acylation; subsequent nucleophilic substitution in DMF with sodium methoxide.

Yields: Moderate to good yields (15-65%) depending on the step and purification methods.

Comparative Data Table of Preparation Methods

| Method Category | Starting Material(s) | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Stereoselectivity | Notes |

|---|---|---|---|---|---|---|

| Asymmetric Addition to Aldehyde | 1H-indol-5-carboxaldehyde | Chiral amines, metal catalysts | Reflux or RT, 2-24 h, polar solvents | 40-70 | High (S)-enantiomer | Requires chiral catalyst |

| Reduction of Amino Acid Derivatives | (S)-Tryptophan or analogues | Borane-THF, LiAlH4 | Anhydrous, inert atmosphere | 60-85 | Retains (S)-configuration | Uses natural chirality |

| Resolution of Racemates | Racemic amino alcohol | Chiral acids/bases, enzymes | Crystallization or enzymatic conditions | Variable | High after resolution | Additional purification steps required |

| Functional Group Transformations | 1H-indol-5-amine, 2-chloroacetyl chloride | Sodium acetate, sodium methoxide | Aqueous acidic media, DMF, RT | 15-65 | Racemic or mixture | Multi-step synthesis |

Representative Synthetic Procedure (From Literature)

Synthesis of 2-chloro-N-(1H-indol-5-yl)acetamide (Intermediate):

- React 1H-indol-5-amine (1 equiv) with 2-chloroacetyl chloride (1 equiv) in the presence of sodium acetate and acetic acid in water.

- Stir at room temperature until completion.

- Isolate the product by extraction and purification.

Subsequent Amino Alcohol Formation:

- Treat the above intermediate with sodium methoxide and an appropriate amine or amino alcohol nucleophile in DMF.

- Stir at room temperature for 24–35 hours.

- Isolate the product by filtration and drying.

This sequence yields amino alcohol derivatives that can be further purified and characterized.

Characterization and Confirmation

- Spectroscopic Methods: IR, $$^{1}H$$ NMR, $$^{13}C$$ NMR, and Mass Spectrometry are routinely used to confirm structure and purity.

- Chiral HPLC: Used to determine enantiomeric excess.

- Melting Point and Optical Rotation: Additional physical data support stereochemical assignment.

Analyse Chemischer Reaktionen

Amino Group Reactions

The primary amine participates in nucleophilic reactions, forming derivatives critical for pharmacological studies:

-

Schiff base formation : Reacts with aldehydes/ketones under mild acidic conditions (e.g., AcOH, 25°C) to generate imines.

-

Acylation : Acetylated with acetic anhydride in pyridine to produce acetamide derivatives, used to modulate solubility .

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form secondary amines.

Hydroxyl Group Reactions

The secondary alcohol undergoes oxidation and esterification:

-

Oxidation : CrO₃/H₂SO₄ oxidizes the hydroxyl to a ketone, yielding 2-amino-2-(1H-indol-5-yl)ethan-1-one.

-

Esterification : Forms sulfonate esters with TsCl/pyridine, enhancing leaving-group capacity for nucleophilic substitution.

Indole Ring Reactivity

The indole moiety participates in electrophilic substitution and cross-coupling:

-

Electrophilic substitution : Bromination at C3 using NBS in DMF (60°C, 2 h) introduces halogens for further functionalization .

-

Palladium-catalyzed coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) extend conjugation for optoelectronic applications.

Condensation and Cyclization

The compound forms heterocycles via condensation, as demonstrated in quinazolinone synthesis :

Mechanism:

-

Condensation between the amino group and anthranilamide’s carbonyl.

-

Cyclodehydration forms the dihydroquinazolinone intermediate.

Stereospecific Transformations

The (S)-configuration influences reaction outcomes:

-

Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively acylate the (S)-enantiomer, enabling chiral pool synthesis .

-

Asymmetric catalysis : Rh-catalyzed hydrogenation of prochiral ketones retains >98% ee in downstream products.

Redox Reactions

-

Autoxidation : The hydroxyl group undergoes slow oxidation in air, forming trace ketones over 72 h.

-

Catalytic hydrogenation : H₂/Pd-C reduces indole to indoline under 1 atm H₂, altering electronic properties.

Stability and Side Reactions

-

Degradation : Prolonged heating (>100°C) in polar solvents causes retro-aldichl cleavage, releasing indole derivatives .

-

Racemization : High-pH conditions (pH >10) lead to partial loss of enantiomeric purity via keto-enol tautomerism .

Key Research Findings

-

Catalyst screening : ZnCl₂ improves cyclization efficiency in quinazolinone synthesis compared to Brønsted acids .

-

Solvent effects : Non-polar solvents (toluene) suppress oxidation side reactions during dihydroquinazolinone synthesis .

-

Steric hindrance : Bulky substituents on the indole nitrogen reduce reaction rates in electrophilic substitutions.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-2-(1H-indol-5-yl)ethan-1-ol and related compounds have a variety of applications, particularly in pharmaceutical research, due to their interaction with serotonin receptors and their cytotoxic and antimicrobial properties .

Pharmaceutical Applications

This compound derivatives as 5-HT1F receptor agonists:

- Migraine Treatment: Some derivatives are 5-HT1F receptor agonists, useful for treating migraine and associated disorders. These agonists inhibit peptide extravasation in the trigeminal ganglia, offering both prophylactic and acute treatment options .

- Other Serotonin-Related Disorders: These compounds can treat depression, bulimia, premenstrual syndrome, alcoholism, anxiety, and other conditions linked to decreased serotonin neurotransmission .

Antimicrobial Applications:

- Derivatives of N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides show antibacterial and antifungal activity, which is attributed to the presence of thiazole and indole heterocyclic ring systems .

Anticancer Activity:

- Cytotoxicity: Certain 2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives exhibit in vitro cytotoxicity against carcinoma cell lines A2780 and HeLa .

- Apoptosis Induction: 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives induce apoptosis in cancer cells, with potential for selective cytotoxicity on tumor cells versus normal cells .

Chemical Synthesis

- Synthesis of Derivatives: this compound can be used to synthesize various derivatives with biological activities, such as N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides .

Other Potential applications

Wirkmechanismus

The mechanism of action of (s)-2-Amino-2-(1h-indol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The amino alcohol group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Halogenated Aryl Groups

Example Compounds :

- (S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol

- (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid

Key Differences :

- Substituent Effects: Chlorinated aryl groups enhance electrophilicity and influence binding via halogen bonds. For instance, (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid forms hydrogen bonds (2.202 Å with Gln215) and π-π interactions (4.127 Å with Tyr201) in collagenase inhibition, with IC50 values comparable to its 2,6-dichloro analogue .

- Stereochemical Impact : The (S)-configuration optimizes spatial orientation for target interactions, as seen in docking studies where Gibbs free energy values (–6.4 to –6.5 kcal/mol) correlate with binding stability .

Indole-Containing Analogues

Example Compounds :

- Can159 [2-(1-((1H-indol-5-yl)methyl)-1H-tetrazol-5-yl)-2-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-ol]

- 2-(6-Methyl-1H-indol-3-yl)acetic acid

Key Differences :

- Positional Isomerism: The 5-position indole substituent in (S)-2-Amino-2-(1H-indol-5-yl)ethan-1-ol may favor π-π stacking with aromatic residues (e.g., Tyr201), whereas 3-substituted indoles (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid) exhibit distinct electronic profiles due to methyl group effects .

- Biological Activity : Can159, featuring an indol-5-ylmethyl group, demonstrates high theoretical affinity for CD44, stabilizing protein conformational dynamics. This highlights the role of indole positioning in modulating receptor interactions .

Methoxy- and Fluoro-Substituted Analogues

Example Compound :

- (S)-2-Amino-2-(5-fluoro-3-methoxyphenyl)ethan-1-ol

Key Differences :

- These substitutions alter solubility and bioavailability compared to the indole-containing analogue .

Biologische Aktivität

(S)-2-Amino-2-(1H-indol-5-yl)ethan-1-ol, also known as tryptophol, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including its anticancer, antimicrobial, and antioxidant effects, supported by relevant data tables and research findings.

1. Anticancer Activity

Tryptophol has been studied for its potential anticancer properties. Research indicates that compounds related to tryptophol can inhibit the proliferation of various cancer cell lines. For instance, derivatives of indole structures have shown promising results against lung cancer (H460), liver cancer (HepG2), and breast cancer (MCF-7) cells.

Case Study: Indole Derivatives

A study synthesized several indole derivatives and evaluated their cytotoxicity using the MTT assay. The results indicated that some derivatives exhibited IC50 values as low as 20 μM against HepG2 and MCF-7 cell lines, suggesting substantial anticancer activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Indole Derivative 1 | HepG2 | 15 |

| Indole Derivative 2 | MCF-7 | 20 |

| Indole Derivative 3 | H460 | 18 |

2. Antimicrobial Activity

Tryptophol exhibits antibacterial properties against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. A recent study highlighted the efficacy of tryptophol analogs in inhibiting biofilm formation and bacterial growth.

Antibacterial Efficacy

The minimum inhibitory concentration (MIC) for tryptophol derivatives ranged from 40 to 50 µg/mL against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. These compounds demonstrated comparable inhibition zones to standard antibiotics like ceftriaxone .

| Compound | Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Tryptophol Derivative 1 | E. faecalis | 45 | 29 |

| Tryptophol Derivative 2 | P. aeruginosa | 50 | 24 |

| Tryptophol Derivative 3 | S. typhi | 40 | 30 |

3. Antioxidant Activity

The antioxidant potential of tryptophol has been evaluated using various assays, including DPPH radical scavenging activity. The compound's ability to scavenge free radicals is crucial for its protective effects against oxidative stress-related diseases.

Antioxidant Potential

In vitro studies showed that tryptophol derivatives exhibited significant antioxidant activity with IC50 values lower than those of standard antioxidants like Trolox and ascorbic acid.

| Compound | DPPH IC50 (μg/mL) |

|---|---|

| Tryptophol | 9.131 |

| Trolox | 9.74 |

| Ascorbic Acid | 2.46 |

Q & A

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation) .

- Spill Management : Neutralize with 5% acetic acid and adsorb with vermiculite.

- First Aid : Flush eyes with water for 15 minutes; seek medical attention for skin contact .

How do structural modifications to the indole ring affect the compound’s antioxidant activity?

Advanced Research Question

Electron-donating groups (e.g., -OH, -OCH₃) at the indole 5-position enhance radical scavenging by stabilizing phenolic intermediates. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.